1-[4-(4-fluorophenoxy)butyl]piperidine
Description
1-[4-(4-Fluorophenoxy)butyl]piperidine is a piperidine derivative characterized by a butyl chain linking the piperidine ring to a 4-fluorophenoxy group. This compound has garnered attention in medicinal chemistry for its neuroprotective and cardiovascular applications.
Properties
IUPAC Name |
1-[4-(4-fluorophenoxy)butyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO/c16-14-6-8-15(9-7-14)18-13-5-4-12-17-10-2-1-3-11-17/h6-9H,1-5,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNJUBWVRFRXMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-fluorophenoxy)butyl]piperidine typically involves the reaction of 4-(4-fluorophenoxy)butyl bromide with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Acylation and Carbamate Formation
The secondary amine in piperidine undergoes acylation with activated esters or carbonylimidazoles:
text1-[4-(4-Fluorophenoxy)butyl]piperidine + Diphenyl cyanocarbonimidate → Imidourea derivative
Reagents like 1,1'-carbonyldiimidazole (CDI) or phosgene derivatives facilitate these reactions in dichloromethane or THF at 0–25°C . The resulting carbamates serve as intermediates for further functionalization (e.g., introducing fluorinated aryl groups) .
Oxidation
The butyl chain can be oxidized to ketones using m-chloroperbenzoic acid (m-CPBA) in methanol, forming 4-(4-fluorophenylsulfinyl) derivatives .
Reduction
Lithium aluminum hydride (LiAlH₄) reduces imine intermediates to secondary amines, as seen in the synthesis of neuroprotective agents .
Biological Interactions and Pharmacological Derivatives
This compound derivatives exhibit activity at multiple CNS receptors. Key modifications and their effects include:
For example, N-methyl-2-benzothiazolamine derivatives of this scaffold show anti-ischemic effects by modulating neuronal depolarization during hypoxia .
Stability and Degradation
Under acidic conditions (e.g., HCl/MeOH), the compound undergoes hydrolysis of the ether linkage , releasing 4-fluorophenol. Thermal stability studies suggest decomposition above 200°C, forming fluorinated aromatic byproducts .
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in various therapeutic areas:
- Antidepressant Activity : As a selective serotonin and norepinephrine reuptake inhibitor (SSNRI), 1-[4-(4-fluorophenoxy)butyl]piperidine may offer benefits in treating mood disorders by modulating neurotransmitter levels in the brain .
- Anxiolytic Effects : Research indicates that derivatives of piperidine can exhibit anxiolytic properties, potentially reducing anxiety-like behaviors in animal models.
- Anti-inflammatory Properties : In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions.
Study 1: Neuropharmacological Evaluation
A study evaluated the effects of this compound on anxiety and depression symptoms in rodent models. The compound was administered at varying doses (5, 10, and 20 mg/kg), revealing significant reductions in anxiety-like behaviors at higher doses, indicating its potential as an anxiolytic agent.
Study 2: Anti-inflammatory Activity
In vitro assays were performed to assess the anti-inflammatory effects of the compound on human macrophages stimulated with lipopolysaccharide (LPS). Results showed a concentration-dependent decrease in IL-6 and TNF-alpha production, supporting its role as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorophenoxy)butyl]piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Piperidine Derivatives
| Compound Name | Alkyl Chain Length | Phenoxy Substituent | Yield (%) | Melting Point (°C) | Molecular Weight |
|---|---|---|---|---|---|
| 1-[4-(4-Fluorophenoxy)butyl]piperidine (Target) | Butyl (C4) | 4-Fluoro | - | - | 265.34* |
| 1-(3-(4-Fluorophenoxy)propyl)piperidine (22) | Propyl (C3) | 4-Fluoro | 15 | 132–136 | 327.38 |
| 1-(3-(4-Chlorophenoxy)propyl)piperidine (23) | Propyl (C3) | 4-Chloro | 54 | 158–160 | 343.83 |
| 1-(3-(4-Ethylphenoxy)propyl)piperidine (20) | Propyl (C3) | 4-Ethyl | 37 | 144–146 | 337.48 |
*Calculated molecular weight based on formula C₁₅H₂₂FNO. Data from .
- Phenoxy Substituents: Electron-withdrawing groups (e.g., 4-Fluoro in the target compound) enhance receptor-binding affinity in histamine H₃ antagonists, as seen in related piperidine/piperazine derivatives . Chloro or ethyl substituents (e.g., compounds 20, 23) increase molecular weight and alter metabolic stability .
Pharmacological Profiles
Neuroprotection and Ion Channel Modulation
- The target compound’s derivative, R56865, reduces veratridine-induced calcium overload in synaptosomes (IC₅₀: ~0.1 µM) and blocks cardiac Na⁺/Ca²⁺ channels at submicromolar concentrations, offering protection in ischemic conditions .
- In contrast, 4-(2-fluoroethoxy)phenethyl piperidine derivatives (e.g., compound 9h) inhibit vesicular monoamine transporter 2 (VMAT2) with Ki = 0.027 µM, suggesting divergent mechanisms (dopamine regulation vs. ion channel modulation) .
Receptor Affinity and Selectivity
- Piperidine analogs with 4-fluorophenoxy groups exhibit higher histamine H₃ receptor antagonism (pA₂ = 8.43–8.49) compared to non-fluorinated derivatives, highlighting fluorine’s role in enhancing binding .
Toxicity and Side Effects
- Tetrahydropyridine analogs with fluorophenoxy groups (e.g., 1-(4,4-bis(4-fluorophenyl)butyl)-4-(4-fluorophenoxy)-1,2,3,6-tetrahydropyridine) induce Parkinson-like extrapyramidal effects in primates, underscoring the risk of fluorinated aromatic moieties in CNS-targeted compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
